molecular formula C11H22O5 B8292905 1,1-Diethoxy-4,4-dimethoxypentan-3-one

1,1-Diethoxy-4,4-dimethoxypentan-3-one

Cat. No.: B8292905
M. Wt: 234.29 g/mol
InChI Key: CROQKNMBSFZGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethoxy-4,4-dimethoxypentan-3-one is a high-purity chemical intermediate designed for advanced research and development applications. This specialty ketone, featuring both ketal and methoxy functional groups, offers unique reactivity for organic synthesis. Its structure suggests potential utility as a versatile building block in the synthesis of complex molecules, including potential pharmaceuticals and fine chemicals. Researchers value this compound for its application in constructing molecular scaffolds and exploring novel synthetic pathways. The dual protecting groups enhance its stability and provide specific sites for selective deprotection and subsequent functionalization, making it a valuable tool for method development and material science research. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C11H22O5

Molecular Weight

234.29 g/mol

IUPAC Name

1,1-diethoxy-4,4-dimethoxypentan-3-one

InChI

InChI=1S/C11H22O5/c1-6-15-10(16-7-2)8-9(12)11(3,13-4)14-5/h10H,6-8H2,1-5H3

InChI Key

CROQKNMBSFZGQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C(C)(OC)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative table of 1,1-Diethoxy-4,4-dimethoxypentan-3-one and key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Features/Applications References
This compound C₁₁H₂₂O₅ 234.29 Ketone, diethoxy (C1), dimethoxy (C4) High polarity; synthetic intermediate -
4,4-Dimethyl-2-pentanone C₇H₁₄O 114.19 Ketone, dimethyl (C4) Solvent; simpler aliphatic ketone
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone C₁₄H₂₀O₃ 236.31 Ketone, phenolic -OH, methoxy, dimethyl Bioactive/pharmaceutical potential
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one C₁₄H₁₆O₃ 232.27 Enone, methylenedioxyphenyl, dimethyl Agrochemical intermediate (e.g., pesticides)
1-Methoxy-4,4-dimethylpentan-3-amine C₈H₁₉NO 145.24 Amine, methoxy, dimethyl Building block for nitrogen-containing molecules

Physicochemical Properties

  • Polarity and Solubility: The target compound’s multiple ether groups increase polarity compared to 4,4-Dimethyl-2-pentanone (a non-polar solvent) . However, it is less polar than phenolic analogs like 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone, where the -OH group enhances hydrogen bonding .
  • Stability: Ether substituents (ethoxy/methoxy) are hydrolytically stable under neutral conditions but may cleave under strong acidic or basic environments. This contrasts with the enone system in 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one, which is prone to conjugate additions .

Q & A

Q. How should researchers design a hybrid experimental-computational workflow for derivative synthesis?

  • Methodological Answer: Integrate fragment-based drug design (FBDD) with combinatorial chemistry. Use PubChem’s synthetic tree tools to prioritize derivatives with minimal synthetic complexity . Validate predictions via parallel synthesis and high-throughput screening (HTS), as applied in multi-dimensional metric analyses of odorant-receptor interactions .

Data Integration and Methodological Notes

  • Contradiction Resolution: Discrepancies in reactivity or bioactivity data require systematic re-evaluation of experimental parameters (e.g., purity, solvent, instrumentation). Cross-disciplinary collaboration (e.g., synthetic chemists and computational biologists) enhances reproducibility .
  • Limitations: Direct data on this compound is sparse in the provided evidence; methodologies are extrapolated from analogous compounds. Future studies should prioritize depositing raw data in open-access repositories (e.g., PubChem) to fill gaps .

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